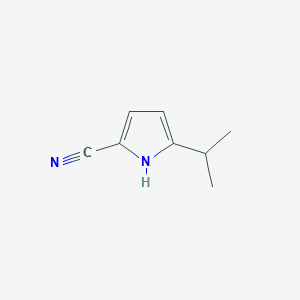

5-Isopropyl-1H-pyrrole-2-carbonitrile

Description

5-Isopropyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound featuring a pyrrole backbone substituted with a nitrile (-CN) group at position 2 and an isopropyl (-C₃H₇) group at position 5. The molecular formula is inferred to be C₈H₁₀N₂, with a molecular weight of 134 g/mol. The nitrile group enhances electrophilic reactivity, while the bulky isopropyl substituent may influence steric interactions and solubility, favoring hydrophobic environments.

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

5-propan-2-yl-1H-pyrrole-2-carbonitrile |

InChI |

InChI=1S/C8H10N2/c1-6(2)8-4-3-7(5-9)10-8/h3-4,6,10H,1-2H3 |

InChI Key |

JOODNUYQVZRBCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(N1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1H-pyrrole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable nitrile precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are commonly employed.

Major Products Formed

Oxidation: Pyrrole oxides.

Reduction: Amino derivatives of pyrrole.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

5-Isopropyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among 5-Isopropyl-1H-pyrrole-2-carbonitrile and analogous pyrrole carbonitriles:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type |

|---|---|---|---|---|

| This compound | Not Available | C₈H₁₀N₂ | 134 | 5-Isopropyl, 2-CN |

| 5-Iodo-1H-pyrrole-2-carbonitrile | 1934852-22-8 | C₅H₃IN₂ | 218.0 | 5-Iodo, 2-CN |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 | C₁₁H₇FN₂ | 186 | 5-(2-Fluorophenyl), 3-CN |

Key Observations :

- The iodo group in 5-Iodo-1H-pyrrole-2-carbonitrile offers a leaving group for nucleophilic substitution reactions, making it useful in cross-coupling chemistry . The 2-fluorophenyl group in 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile adds aromaticity and electron-withdrawing effects, which may stabilize the ring system and direct electrophilic attacks .

Physicochemical Properties

- Solubility: this compound: Predicted to be soluble in organic solvents (e.g., DCM, THF) due to its hydrophobic isopropyl group. 5-Iodo-1H-pyrrole-2-carbonitrile: Higher molecular weight and polarizable iodine atom may reduce solubility in non-polar solvents. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile: Fluorine’s electronegativity and aromaticity likely enhance solubility in polar aprotic solvents .

Stability :

- Iodo-substituted pyrroles may exhibit photolytic or thermal instability due to the weak C–I bond, whereas isopropyl and fluorophenyl derivatives are expected to be more stable under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.